3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride
Overview
Description
3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H12FN·HCl It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzyl chloride and 3-fluoroazetidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as sodium hydride (NaH).
Procedure: The 3-methylbenzyl chloride is reacted with 3-fluoroazetidine in the presence of sodium hydride in THF. The reaction mixture is stirred at room temperature for several hours until completion.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding azetidine N-oxides.
Reduction Reactions: Reduction can lead to the formation of azetidine derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted azetidines depending on the nucleophile used.
Oxidation: Azetidine N-oxides are the primary products.
Reduction: Reduced azetidine derivatives with altered substituents.
Scientific Research Applications
3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules.
Industrial Chemistry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to inhibition or modulation of enzyme activity. The azetidine ring structure provides rigidity, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-3-methylazetidine hydrochloride
- 3-Fluoro-3-(3-methylphenyl)azetidine hydrochloride
- 3-Fluoro-3-(4-methylphenyl)azetidine hydrochloride
Uniqueness
3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride is unique due to the presence of both a fluorine atom and a 3-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-fluoro-3-[(3-methylphenyl)methyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-9-3-2-4-10(5-9)6-11(12)7-13-8-11;/h2-5,13H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKNUYOZOLJCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CNC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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